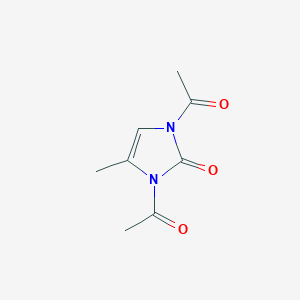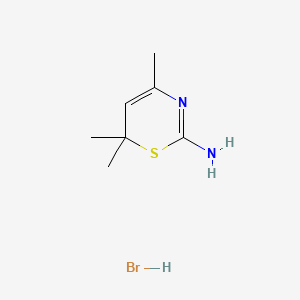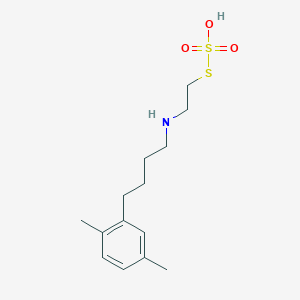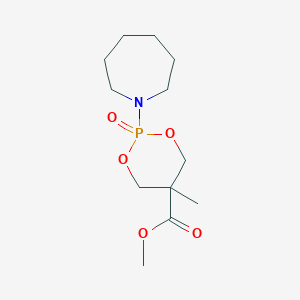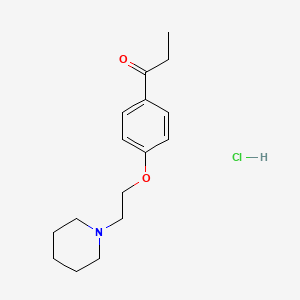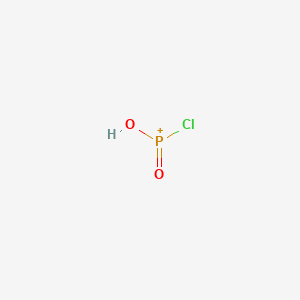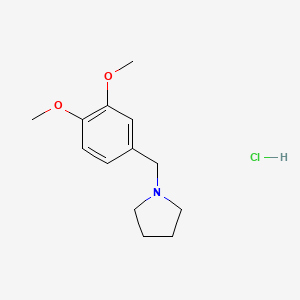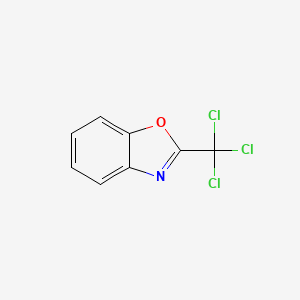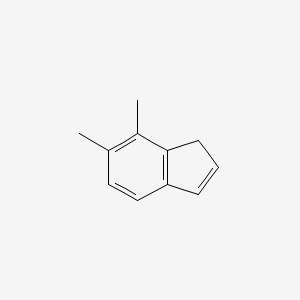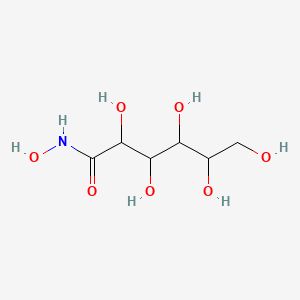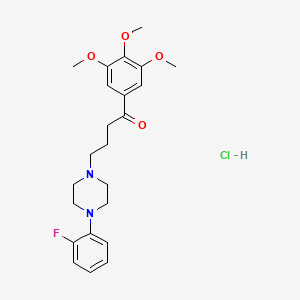
3-Butoxy-4-methoxycinnamohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-4-methoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on the cinnamic acid backbone, along with a hydroxamic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-methoxycinnamohydroxamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-butoxy-4-methoxycinnamic acid and hydroxylamine hydrochloride.
Esterification: The carboxylic acid group of 3-butoxy-4-methoxycinnamic acid is first esterified using an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid.
Hydroxylamine Reaction: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-4-methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted hydroxamic acid derivatives.
Aplicaciones Científicas De Investigación
3-Butoxy-4-methoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metalloproteinases, such as cancer and arthritis.
Industry: It may be used in the development of new materials, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-4-methoxycinnamohydroxamic acid primarily involves its interaction with metal ions. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition occurs through the formation of a stable complex between the hydroxamic acid and the metal ion, preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
3-Butoxy-4-methoxycinnamic acid: Lacks the hydroxamic acid group, making it less effective in metal ion chelation.
4-Hydroxy-3-methoxycinnamic acid: Similar structure but with a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
3-Butoxy-4-nitrocinnamic acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
3-Butoxy-4-methoxycinnamohydroxamic acid is unique due to the presence of both butoxy and methoxy groups on the cinnamic acid backbone, along with the hydroxamic acid functional group. This combination of structural features imparts distinct chemical properties, such as enhanced solubility, reactivity, and the ability to chelate metal ions effectively.
Propiedades
Número CAS |
26228-16-0 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(E)-3-(3-butoxy-4-methoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-3-4-9-19-13-10-11(5-7-12(13)18-2)6-8-14(16)15-17/h5-8,10,17H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
Clave InChI |
DDMYBPQSJMNVFE-SOFGYWHQSA-N |
SMILES isomérico |
CCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


